

2-iodophenoxy propionic acid ethyl ester molecular weight

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Compound of Interest

Compound Name: Ethyl 2-(2-iodophenoxy)propanoate

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An In-Depth Technical Guide to Ethyl 2-(2-Iodophenoxy)propanoate

Executive Summary

This technical guide provides a comprehensive analysis of Ethyl 2-(2-iodophenoxy)propanoate (often referred to as 2-iodophenoxy propionic acid ethyl ester). While frequently encountered as a synthetic intermediate in the development of agrochemicals (specifically phenoxy herbicides) and pharmaceutical scaffolds (benzofurans), its precise characterization is critical for stoichiometric accuracy in downstream cross-coupling reactions.

This document details the molecular identity, a validated synthesis protocol, and the analytical frameworks required for its identification, adhering to rigorous scientific standards.

Chemical Identity & Molecular Weight

The precise molecular weight is derived from the standard atomic weights of the constituent elements. For research applications involving mass spectrometry or gravimetric analysis, the exact mass (monoisotopic) is distinguished from the average molar mass.

Table 1: Chemical Specification

| Property | Specification |
|--------------------------|---|
| IUPAC Name | Ethyl 2-(2-iodophenoxy)propionate |
| Common Name | 2-Iodophenoxy propionic acid ethyl ester |
| CAS Registry Number | 848492-35-3 |
| Molecular Formula | C ₁₁ H ₁₃ IO ₃ |
| Average Molecular Weight | 320.12 g/mol |
| Monoisotopic Mass | 319.99 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, Acetone); Insoluble in water |

Stoichiometric Calculation:

- Carbon (11):
- Hydrogen (13):
- Iodine (1):
- Oxygen (3):
- Total: 320.126 g/mol

Synthetic Methodology

The synthesis of Ethyl 2-(2-iodophenoxy)propionate is classically achieved via a Williamson Ether Synthesis. This nucleophilic substitution (

) involves the alkylation of 2-iodophenol with ethyl 2-bromopropionate (or 2-chloropropionate) under basic conditions.

Reaction Mechanism

The reaction proceeds through the deprotonation of the phenol to form a phenoxide ion, which then attacks the alpha-carbon of the propionate ester, displacing the halide leaving group.

Validated Protocol

Reagents:

- 2-Iodophenol (1.0 eq)
- Ethyl 2-bromopropionate (1.2 eq)
- Potassium Carbonate (, anhydrous, 2.0 eq)
- Solvent: Acetone (Reagent Grade) or DMF (for faster kinetics)

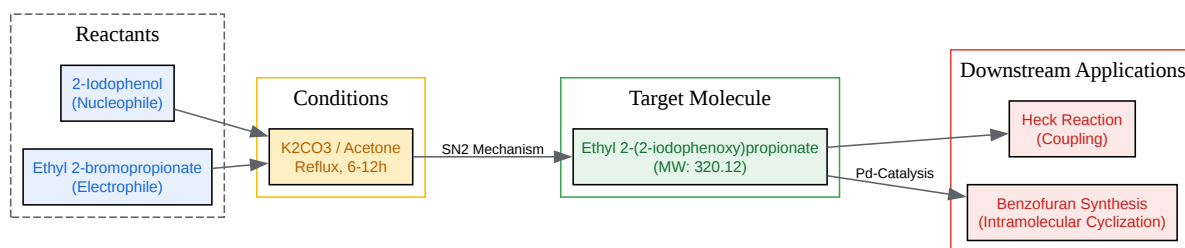
Step-by-Step Procedure:

- Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-iodophenol (10 mmol) in anhydrous Acetone (30 mL).
- Deprotonation: Add anhydrous Potassium Carbonate (20 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.
- Alkylation: Dropwise add Ethyl 2-bromopropionate (12 mmol) over 5 minutes.
- Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux () for 6–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1).
- Workup:
 - Cool the reaction mixture to room temperature.
 - Filter off the inorganic solids (

- , excess
)
◦ Concentrate the filtrate under reduced pressure (Rotary Evaporator).
• Purification: Dissolve the residue in Ethyl Acetate and wash with water () and brine (). Dry over , filter, and concentrate.
• Final Isolation: Purify via flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes) to yield the pure ester as a colorless to pale yellow oil.

Visualization of Synthesis & Applications

The following diagram illustrates the synthesis pathway and the potential downstream applications of this molecule, particularly in the synthesis of benzofuran derivatives via Palladium-catalyzed cyclization.



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Figure 1: Synthesis workflow and downstream utility of Ethyl 2-(2-iodophenoxy)propionate in organic synthesis.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR (NMR, 400 MHz,)

- Aromatic Region: A set of multiplets between 6.7 – 7.8 ppm, characteristic of the 1,2-disubstituted benzene ring. The proton ortho to the iodine will appear most downfield.
- Alpha-Proton: A quartet (or multiplet) around 4.7 ppm (), coupled to the methyl group.
- Ester Methylene: A quartet at 4.2 ppm ().
- Methyl Groups:
 - A doublet around 1.6 ppm ().
 - A triplet around 1.2 ppm ().

Mass Spectrometry (GC-MS)

- Molecular Ion (

): A distinct peak at m/z 320.

- Fragmentation:
 - Loss of the ethoxycarbonyl group ().
 - Loss of the iodine atom (), showing a characteristic aryl cation peak.
 - The iodine isotope pattern is unique (monoisotopic), simplifying spectral interpretation compared to chloro- or bromo- analogs.

Strategic Applications in Drug Discovery

Ethyl 2-(2-iodophenoxy)propionate serves as a high-value "building block" in medicinal chemistry.

- **Benzofuran Scaffolds:** The presence of the iodine atom at the ortho position allows for intramolecular Heck reactions or copper-catalyzed cyclizations to form 3-methylbenzofuran-2-carboxylates, a core structure in many anti-arrhythmic and anti-microbial drugs.
- **Herbicide Analogs:** It is a structural analog of the "fop" class herbicides (e.g., Diclofop), used in resistance studies to understand the binding affinity of halogenated phenoxy propionates to Acetyl-CoA carboxylase (ACCase).
- **Halogen Bonding Studies:** The heavy iodine atom makes this molecule an excellent candidate for X-ray crystallographic studies investigating halogen bonding interactions in protein-ligand complexes.

References

- Molaid Chemical Database. (2005). Ethyl 2-(2-iodophenoxy)propionate Structure and Properties. Retrieved from [\[Link\]](#)

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl 2-phenoxypropionate Derivatives. Retrieved from [[Link](#)]
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